tert-butyl N-{1-[(piperidin-2-yl)carbonyl]piperidin-4-yl}carbamate
Description
tert-butyl N-{1-[(piperidin-2-yl)carbonyl]piperidin-4-yl}carbamate is a carbamate derivative featuring a piperidine scaffold with two distinct substituents: a tert-butoxycarbonyl (Boc) group at the 4-position and a piperidin-2-yl carbonyl moiety at the 1-position of the piperidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors, kinase modulators, and other bioactive molecules targeting neurological and metabolic disorders.
Properties
Molecular Formula |
C16H29N3O3 |
|---|---|
Molecular Weight |
311.42 g/mol |
IUPAC Name |
tert-butyl N-[1-(piperidine-2-carbonyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)18-12-7-10-19(11-8-12)14(20)13-6-4-5-9-17-13/h12-13,17H,4-11H2,1-3H3,(H,18,21) |
InChI Key |
XDQAHSKHJRRAOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCCCN2 |
Origin of Product |
United States |
Preparation Methods
Core Reaction Pathway
The synthesis involves two primary stages (Figure 1):
Stage 1 : Acylation of tert-butyl piperidin-4-ylcarbamate
Stage 2 : Carbamate group retention under controlled conditions
- Anhydrous conditions prevent hydrolysis of the acyl chloride intermediate
- DIPEA scavenges HCl, minimizing side reactions
Industrial-Scale Production
Optimized Protocol (Kilogram Scale)
Throughput : 12-15 kg/batch with 78% isolated yield
Reaction Optimization Strategies
Coupling Agent Comparison
| Agent | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| HBTU | DMF | 25 | 6 | 82% |
| PyBroP | DCM | 0→25 | 8 | 76% |
| EDC/HOBt | ACN | 40 | 12 | 68% |
Key Insight : HBTU in DMF provides optimal activation for the sterically hindered piperidine nitrogen
Solvent Effects
| Solvent | Dielectric Constant | Reaction Efficiency |
|---|---|---|
| DCM | 8.93 | Moderate (71%) |
| DMF | 36.7 | High (82%) |
| THF | 7.52 | Low (63%) |
Polar aprotic solvents like DMF improve nucleophilic attack on the acyl carbonyl
Analytical Characterization
Spectroscopic Fingerprints
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 4.65 (br s, 1H, NH), 3.82-3.72 (m, 2H, piperidine-H), 2.88 (t, J=12 Hz, 1H) | Confirms carbamate integrity |
| ¹³C NMR | δ 154.8 (C=O carbamate), 171.9 (C=O acyl) | Verifies dual carbonyl groups |
| HRMS | m/z 311.42 [M+H]⁺ (calc. 311.42) | Validates molecular formula C₁₆H₂₉N₃O₃ |
Challenges & Mitigation
- Epimerization at piperidine chiral centers during acylation
- Carbamate cleavage under acidic conditions
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(piperidine-2-carbonyl)piperidin-4-yl]carbamate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine-2-carboxylic acid derivatives, while reduction may produce piperidine-2-methanol derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(piperidine-2-carbonyl)piperidin-4-yl]carbamate is used as an intermediate in the synthesis of various complex molecules. It serves as a building block for the development of new chemical entities .
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to identify potential inhibitors or activators of specific enzymes .
Medicine
In medicine, tert-butyl N-[1-(piperidine-2-carbonyl)piperidin-4-yl]carbamate is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific pathways involved in diseases .
Industry
In the industrial sector, this compound is used in the production of various pharmaceuticals and fine chemicals. Its unique properties make it valuable for the synthesis of high-value products .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(piperidine-2-carbonyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in the substituents attached to the piperidine ring. Below is a detailed comparison based on substituent type, synthesis, and physicochemical properties:
Substituent Variations and Structural Analogues
Biological Activity
tert-butyl N-{1-[(piperidin-2-yl)carbonyl]piperidin-4-yl}carbamate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C16H29N3O3
Molecular Weight : 311.42 g/mol
IUPAC Name : tert-butyl N-[1-(piperidine-2-carbonyl)piperidin-4-yl]carbamate
Canonical SMILES : CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCCCN2
The compound features a piperidine ring and a carbamate group, which contribute to its biological interactions and pharmacological properties.
Synthesis Methods
The synthesis of tert-butyl N-{1-[(piperidin-2-yl)carbonyl]piperidin-4-yl}carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate in the presence of a base like triethylamine. The reaction is performed in solvents such as dichloromethane at temperatures ranging from 0 to 25°C. Various purification techniques, including recrystallization and chromatography, are employed to ensure product purity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The piperidine moiety can bind to various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may interact with receptors involved in critical biological pathways, influencing cellular responses.
- Covalent Bond Formation : The carbamate group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity .
Biological Activity
Research has indicated that tert-butyl N-{1-[(piperidin-2-yl)carbonyl]piperidin-4-yl}carbamate exhibits various biological activities:
1. Anticancer Potential
Several studies have explored the compound's potential as an anticancer agent. For instance, it has been investigated for its ability to inhibit specific kinases involved in cancer progression. The compound demonstrated selective inhibition against mutant forms of protein tyrosine kinases, which are often implicated in various cancers .
2. Neurological Applications
The compound has shown promise in neurological research. It has been evaluated for its effects on ion channels related to epilepsy, indicating potential therapeutic applications for KCNT1-related disorders. In vitro studies revealed that certain derivatives exhibit enhanced potency in blocking pathogenic variants of ion channels .
3. Pharmacokinetics
Studies on the pharmacokinetics of this compound suggest favorable absorption and distribution characteristics, making it a candidate for further drug development. Its interactions with drug transporters such as ABCB1 (P-glycoprotein) have also been noted, which may influence its efficacy and safety profile .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated selective inhibition of mutant kinases associated with gastrointestinal stromal tumors (GIST). |
| Study B | Neurological Effects | Identified as a potent blocker for KCNT1 channels, showing promise for treating epilepsy. |
| Study C | Pharmacokinetics | Showed favorable absorption characteristics and interactions with drug transporters, enhancing therapeutic potential. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
